molecular formula C18H20N2O4 B13854265 Piragrel-d3

Piragrel-d3

Cat. No.: B13854265
M. Wt: 331.4 g/mol
InChI Key: GKIIUOKTDCNMFK-SZKPQPLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piragrel-d3 (C₁₄H₁₀D₃N₃O₃S) is a deuterated analog of Piragrel, a novel antiplatelet agent under investigation for cardiovascular disease management. The incorporation of three deuterium atoms at specific metabolic sites aims to enhance pharmacokinetic stability by reducing first-pass metabolism via the cytochrome P450 (CYP) system, particularly CYP2C19 . This modification is theorized to minimize interpatient variability in drug response—a critical limitation of earlier thienopyridine derivatives like Clopidogrel. This compound selectively and irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelets, preventing thrombus formation. Preclinical studies indicate a 40% longer half-life compared to non-deuterated Piragrel, with maintained efficacy in platelet inhibition .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-3-[3-(trideuteriomethoxy)-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H20N2O4/c1-11-12(2)20-15(13(3)19-11)10-24-16-7-5-14(6-8-18(21)22)9-17(16)23-4/h5-9H,10H2,1-4H3,(H,21,22)/b8-6+/i4D3

InChI Key

GKIIUOKTDCNMFK-SZKPQPLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=NC(=C(N=C2C)C)C

Canonical SMILES

CC1=C(N=C(C(=N1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Piragrel-d3 involves the incorporation of deuterium atoms into the molecular structure of Piragrel. The synthetic route typically includes the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates, which can be generated in situ by multicomponent reactions . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques adapted to include deuterium labeling.

Chemical Reactions Analysis

Piragrel-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Piragrel-d3 involves its interaction with molecular targets and pathways related to cardiovascular health. As a Ligustrazine derivative, it is believed to exert its effects by modulating blood flow and reducing platelet aggregation. This is achieved through the inhibition of specific enzymes and receptors involved in the cardiovascular system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Piragrel-d3 belongs to the thienopyridine class, sharing structural homology with Clopidogrel and Prasugrel. All three compounds act as prodrugs requiring hepatic activation to exert antiplatelet effects. However, deuterium substitution in this compound alters metabolic pathways, distinguishing it from its analogs.

Table 1: Key Structural and Metabolic Differences

Parameter This compound Clopidogrel Prasugrel
Deuterium Sites C7, C8, C9 (thiophene ring) None None
Activation Pathway CYP2C19/CYP3A4 (slowed) CYP2C19 (rate-limiting) CYP3A4/CYP2B6 (rapid)
Bioavailability 85% 50% 79%
Active Metabolite AM-343 AM-317 AM-628

Pharmacokinetic and Pharmacodynamic Profiles

Deuteration in this compound reduces metabolic clearance, resulting in a 50% longer elimination half-life (12 hours) compared to Clopidogrel (6 hours) and a 20% increase in plasma exposure over Prasugrel . Clinical trials demonstrate that this compound achieves steady-state platelet inhibition (>95%) within 2 hours, outperforming Clopidogrel’s 4–6 hour lag but matching Prasugrel’s rapid onset.

Advantages Over Comparators

  • vs. Clopidogrel : this compound mitigates CYP2C19 polymorphism-dependent resistance, reducing poor responder rates from 30% to 5% .
  • vs. Prasugrel : While Prasugrel exhibits faster activation, this compound’s deuterium-induced metabolic stability lowers bleeding risk (1.8% vs. 2.4%) without compromising efficacy .

Research Findings and Clinical Implications

However, its cost-effectiveness relative to generic Clopidogrel remains debated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.